molecular formula C28H25N3O2S B2685839 2-((9-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide CAS No. 866726-64-9

2-((9-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide

Cat. No.: B2685839
CAS No.: 866726-64-9
M. Wt: 467.59
InChI Key: GDZRYHZHQDBSQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains a pyrimidine nucleus, which is an essential base component of DNA and has demonstrated various biological activities . It also contains tolyl groups, which are functional groups related to toluene . They are considered nonpolar and hydrophobic groups .


Molecular Structure Analysis

The compound contains a pyrimidine ring, which is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at 1st and 3rd positions . It also contains tolyl groups, which have the general formula CH3C6H4−R .


Chemical Reactions Analysis

Tolyl groups are commonly found in diverse chemical compounds and are often used in nucleophilic substitutions .

Scientific Research Applications

Heterocyclic Synthesis and Chemical Properties

The compound 2-((9-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide, due to its complex structure, is likely involved in research concerning the synthesis of polyfunctionally substituted heterocycles. Such compounds are pivotal in heterocyclic chemistry due to their potential in creating molecules with varied biological activities. For instance, derivatives of thioxo-2, 5-dihydro-1H-pyrano[2,3-d] pyrimidine, similar to the compound , have been synthesized and explored for their reactivity towards electrophilic and nucleophilic reagents, offering insights into the synthesis pathways and potential applications of such molecules in medicinal chemistry and material science (Elian, Abdelhafiz, & Abdelreheim, 2014).

Synthetic Approaches and Biological Activities

Research into similar compounds, including chromeno[2,3-d]pyrimidin-4-ones, has shown that these molecules can be synthesized from various synthon, leading to novel series with antimicrobial, anti-inflammatory, and analgesic activities. Such studies underscore the versatility of these heterocyclic frameworks in drug discovery, pointing to their significant role in developing new therapeutic agents (Rajanarendar et al., 2012).

Antimicrobial and Antioxidant Activities

Further extending the utility of compounds within this chemical class, studies have evaluated synthesized molecules for their antimicrobial and antioxidant activities. The structure-activity relationship (SAR) insights from these studies provide a foundation for designing more potent molecules against specific microbial strains or for enhancing antioxidant properties, contributing to the discovery of new drugs with improved efficacy and safety profiles (Ravindernath, Reddy, & Sunil, 2013).

Structural Analysis and Conformation

The detailed structural and conformational analysis of similar acetamide compounds through crystallography has helped in understanding the molecular geometry, intramolecular interactions, and stability of these molecules. Such analyses are crucial in drug design, where the 3D shape and electronic distribution significantly affect a compound's biological activity and pharmacokinetics (Subasri et al., 2016).

Properties

IUPAC Name

2-[[9-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O2S/c1-17-7-11-20(12-8-17)26-30-27-23(15-21-6-4-5-19(3)25(21)33-27)28(31-26)34-16-24(32)29-22-13-9-18(2)10-14-22/h4-14H,15-16H2,1-3H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDZRYHZHQDBSQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(CC4=CC=CC(=C4O3)C)C(=N2)SCC(=O)NC5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.